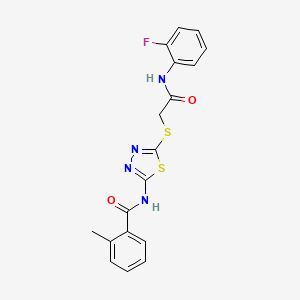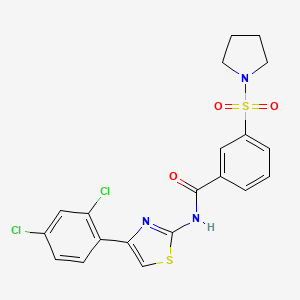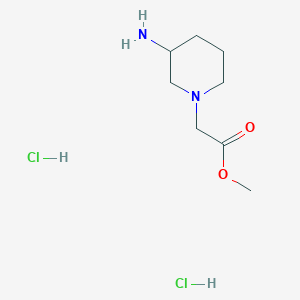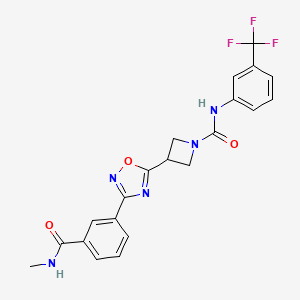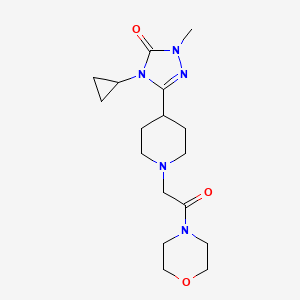![molecular formula C15H13Cl2N5O B2479511 4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320415-97-2](/img/structure/B2479511.png)
4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of heterocyclic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their synthetic versatility and effective biological activities . They have been found to possess antitumor and antileukemia activity , and have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate give the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been established on the basis of their mass, spectral data, and DFT at B3LYP . In particular, the molecular structure of some compounds was further corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis
These compounds are known to undergo various chemical reactions. For example, compounds reacted with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives . Reactions of these compounds with triethyl orthoformate and carbon disulfide give the corresponding pyrazolo[4,3-e]-[1,2,4]triazolo[1,5-c]pyrimidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Antibacterial Activity of Triazole-Containing Hybrids Research into 1,2,3-triazole and 1,2,4-triazole-containing hybrids, including those related to the compound , has demonstrated significant antibacterial activity against Staphylococcus aureus. These compounds, acting as potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, exhibit broad-spectrum antibacterial activity, including against drug-resistant strains. The dual or multiple mechanisms of action provided by these hybrids make them promising candidates for novel anti-S. aureus agents. Clinical applications of certain hybrids, such as cefatrizine and radezolid, underscore the therapeutic potential of these compounds in treating bacterial infections (Li & Zhang, 2021).
Synthetic and Biological Applications of Pyrimidine Derivatives Pyrimidine derivatives, closely related to the structural motif of the compound , have been extensively studied for their biological and medicinal applications. These compounds have been utilized as exquisite sensing materials and exhibit a wide range of biological activities due to their ability to form coordination and hydrogen bonds. The significance of pyrimidine derivatives in various biological contexts highlights the potential of the compound for diverse scientific research applications (Jindal & Kaur, 2021).
Patent Review of Triazole Derivatives A comprehensive patent review of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, which share structural similarities with the compound of interest, reveals extensive research and development efforts aimed at creating new drugs with diverse biological activities. The triazole class of compounds has been explored for its anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This review emphasizes the therapeutic versatility and potential of triazole derivatives, suggesting a promising outlook for the compound in various scientific and medicinal applications (Ferreira et al., 2013).
Exploration of Morpholine Derivatives Morpholine derivatives, to which the compound belongs, have been investigated for their broad spectrum of pharmacological activities. The presence of the morpholine ring in various compounds has been associated with significant therapeutic potential across different domains of medicinal chemistry. This review highlights the importance of morpholine and its derivatives in drug design, pointing to the potential of the compound for scientific research and therapeutic applications (Asif & Imran, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors of various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to a decrease in the activity of these proteins . This inhibition can result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to inflammation, cell proliferation, and other processes regulated by these targets .
Result of Action
Based on the potential targets, it can be inferred that the compound may have anti-inflammatory, anti-proliferative, or other effects depending on the specific target it inhibits .
Properties
IUPAC Name |
4-[7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c16-10-1-2-11(12(17)9-10)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYUNTXRDGRNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
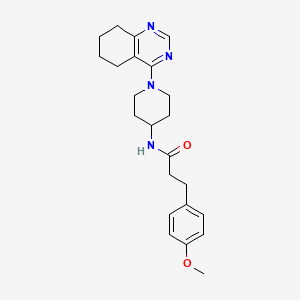

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)
![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)
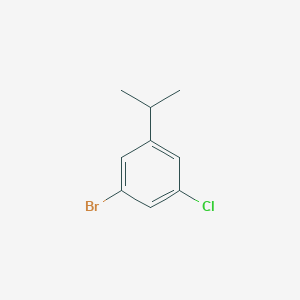
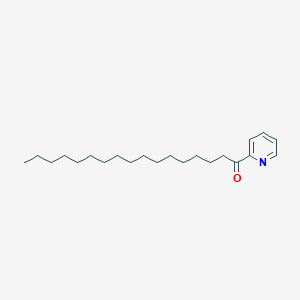
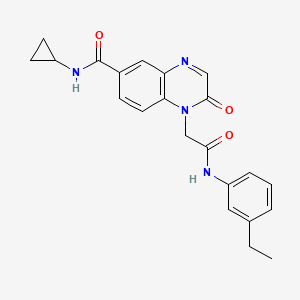
![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)
